molecular formula C18H18BrF2N3 B7117747 N-[2-(4-bromo-1H-indol-3-yl)ethyl]-1-[6-(difluoromethyl)pyridin-3-yl]ethanamine

N-[2-(4-bromo-1H-indol-3-yl)ethyl]-1-[6-(difluoromethyl)pyridin-3-yl]ethanamine

Cat. No.: B7117747
M. Wt: 394.3 g/mol
InChI Key: RUDKMFJYNGYEDL-UHFFFAOYSA-N
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Description

N-[2-(4-bromo-1H-indol-3-yl)ethyl]-1-[6-(difluoromethyl)pyridin-3-yl]ethanamine is a complex organic compound that features both indole and pyridine moieties. The presence of bromine and difluoromethyl groups adds to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-[2-(4-bromo-1H-indol-3-yl)ethyl]-1-[6-(difluoromethyl)pyridin-3-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrF2N3/c1-11(12-5-6-16(18(20)21)24-9-12)22-8-7-13-10-23-15-4-2-3-14(19)17(13)15/h2-6,9-11,18,22-23H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDKMFJYNGYEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)C(F)F)NCCC2=CNC3=C2C(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromo-1H-indol-3-yl)ethyl]-1-[6-(difluoromethyl)pyridin-3-yl]ethanamine typically involves multi-step organic reactions. One common approach is to start with the bromination of indole to obtain 4-bromo-1H-indole. This intermediate is then subjected to alkylation with 2-bromoethylamine to form the indole-ethylamine derivative. Concurrently, the pyridine moiety is synthesized by introducing a difluoromethyl group to 3-pyridinecarboxaldehyde, followed by reduction to obtain the corresponding alcohol. The final step involves coupling the indole-ethylamine derivative with the difluoromethyl-pyridine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromo-1H-indol-3-yl)ethyl]-1-[6-(difluoromethyl)pyridin-3-yl]ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.

    Substitution: The bromine atom on the indole ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-bromo-1H-indol-3-yl)ethyl]-1-[6-(difluoromethyl)pyridin-3-yl]ethanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-bromo-1H-indol-3-yl)ethyl]-1-[6-(difluoromethyl)pyridin-3-yl]ethanamine involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, potentially modulating their activity. The difluoromethyl group may enhance the compound’s binding affinity and stability. The exact pathways and targets would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chloro-1H-indol-3-yl)ethyl]-1-[6-(difluoromethyl)pyridin-3-yl]ethanamine
  • N-[2-(4-fluoro-1H-indol-3-yl)ethyl]-1-[6-(difluoromethyl)pyridin-3-yl]ethanamine
  • N-[2-(4-methyl-1H-indol-3-yl)ethyl]-1-[6-(difluoromethyl)pyridin-3-yl]ethanamine

Uniqueness

The presence of the bromine atom in N-[2-(4-bromo-1H-indol-3-yl)ethyl]-1-[6-(difluoromethyl)pyridin-3-yl]ethanamine distinguishes it from its analogs. Bromine can influence the compound’s reactivity and biological activity, potentially making it more effective in certain applications compared to its chloro, fluoro, or methyl counterparts.

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